molecular formula C9ClF9 B14425790 1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene CAS No. 79542-19-1

1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14425790
CAS No.: 79542-19-1
M. Wt: 314.53 g/mol
InChI Key: ARVISINOJOWJIJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene typically involves the introduction of fluorine atoms into an aromatic ring and the formation of a chloro-tetrafluoropropenyl group. Common methods include:

    Electrophilic Aromatic Substitution: Introducing fluorine atoms into the benzene ring using reagents like fluorine gas or other fluorinating agents.

    Nucleophilic Substitution: Replacing hydrogen atoms with fluorine atoms using nucleophilic fluorinating agents.

    Addition Reactions: Forming the chloro-tetrafluoropropenyl group through addition reactions involving chlorinated and fluorinated precursors.

Industrial Production Methods

Industrial production may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. Safety measures and environmental controls are crucial in these processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: Replacing the chlorine atom or fluorine atoms with other functional groups.

    Oxidation and Reduction: Modifying the oxidation state of the compound, although fluorinated compounds are generally resistant to oxidation.

    Addition Reactions: Adding other chemical groups to the double bond in the propenyl group.

Common Reagents and Conditions

    Fluorinating Agents: Such as fluorine gas, hydrogen fluoride, or other specialized reagents.

    Catalysts: Metal catalysts like palladium or nickel may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology and Medicine: Fluorinated compounds are often used in pharmaceuticals for their stability and bioavailability.

    Industry: Employed in the production of specialty materials, coatings, and polymers due to their unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene depends on its specific application. In pharmaceuticals, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentafluorobenzene: A simpler fluorinated benzene derivative.

    1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)benzene: Lacking the additional fluorine atoms on the benzene ring.

    2,3,4,5,6-Pentafluorotoluene: Another fluorinated aromatic compound with different substituents.

Uniqueness

1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of a highly fluorinated benzene ring and a chloro-tetrafluoropropenyl group, which imparts specific chemical properties and reactivity.

Properties

CAS No.

79542-19-1

Molecular Formula

C9ClF9

Molecular Weight

314.53 g/mol

IUPAC Name

1-(3-chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C9ClF9/c10-9(18,19)2(8(16)17)1-3(11)5(13)7(15)6(14)4(1)12

InChI Key

ARVISINOJOWJIJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(F)F)C(F)(F)Cl

Origin of Product

United States

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